molecular formula C₂₀H₁₅ClF₃N₅ B1662808 Pexidartinib CAS No. 1029044-16-3

Pexidartinib

Cat. No. B1662808
M. Wt: 417.8 g/mol
InChI Key: JGWRKYUXBBNENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pexidartinib, also known as Turalio, is a kinase inhibitor drug used to treat adults with symptomatic tenosynovial giant cell tumor (TGCT) that is not likely to improve with surgery . TGCT is also known as giant cell tumor of the tendon sheath (GCT-TS) or pigmented villonodular synovitis (PVNS) .


Molecular Structure Analysis

Pexidartinib has a molecular formula of C20H15ClF3N5 and a molar mass of 417.82 g/mol . Its IUPAC name is 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine .


Physical And Chemical Properties Analysis

Pexidartinib has a molecular weight of 454.28 g/mol and is soluble in DMSO at 60 mg/mL . It is stored at 2-8°C in a dry, sealed environment .

Scientific Research Applications

Pexidartinib's Role in Targeting Cancer

Pexidartinib (TURALIO™) is primarily known as a tyrosine kinase inhibitor, selectively active against the colony-stimulating factor 1 (CSF1) receptor, KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 harboring an internal tandem duplication mutation (FLT3-ITD). It was first approved by the US FDA in 2019 for treating adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that are severely debilitating or not amenable to improvement with surgery. This approval was based on the positive results from the phase III ENLIVEN trial (Lamb, 2019). Furthermore, pexidartinib is being investigated for its potential in various malignancies, either as monotherapy or in combination therapy.

Pexidartinib in Clinical Studies for Solid Tumors

Pexidartinib has undergone clinical evaluation in Asian patients with advanced solid tumors. A phase I study assessed its safety and efficacy, revealing that pexidartinib was generally safe and tolerable at the recommended phase 2 dose determined for Western patients (Lee et al., 2019). Another study explored its combination with weekly paclitaxel in patients with advanced solid tumors, finding that the combination was generally well-tolerated and effective in blocking CSF-1R signaling, suggesting potential for mitigating macrophage tumor infiltration (Wesolowski et al., 2019).

Pexidartinib's CNS Penetration and Impact

In the context of central nervous system (CNS) tumors, a study focused on evaluating the plasma pharmacokinetic parameters and estimating CNS penetrance of pexidartinib in a non-human primate cerebrospinal fluid (CSF) reservoir model. The study indicated limited CSF penetration of pexidartinib after single-dose oral administration (Shankarappa et al., 2020).

Pexidartinib in Pediatric Populations

A pediatric PK/PD Phase I trial of pexidartinib was conducted in children with relapsed and refractory leukemias and solid tumors, including neurofibromatosis type I–related plexiform neurofibromas. The trial concluded that pexidartinib was well tolerated in pediatric patients at all tested dose levels and achieved target inhibition (Boal et al., 2020).

Pexidartinib's Pharmacokinetics and Drug-Drug Interactions

Several studies have explored the pharmacokinetics of pexidartinib. One study developed a UPLC-MS/MS assay for quantitative determination in plasma samples and examined its interactions with antifungal drugs in rats, providing insights into potential clinical considerations for concurrent drug use (Shi et al., 2020). Another study evaluated the potential drug-drug interaction risk of pexidartinib with substrates of cytochrome P450 and P-glycoprotein, indicating that pexidartinib is a moderate inducer of CYP3A and a weak inhibitor of CYP2C9 (Zahir et al., 2020).

properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026482
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pexidartinib

CAS RN

1029044-16-3
Record name PLX 3397
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexidartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexidartinib
Reactant of Route 2
Reactant of Route 2
Pexidartinib
Reactant of Route 3
Pexidartinib
Reactant of Route 4
Pexidartinib
Reactant of Route 5
Reactant of Route 5
Pexidartinib
Reactant of Route 6
Pexidartinib

Citations

For This Compound
2,240
Citations
YN Lamb - Drugs, 2019 - Springer
… In August 2019, the US FDA approved pexidartinib capsules for the … Pexidartinib is being investigated in various malignancies as … of pexidartinib leading to its first approval for TGCT. …
Number of citations: 135 link.springer.com
B Benner, L Good, D Quiroga, TE Schultz… - Drug design …, 2020 - Taylor & Francis
… Pexidartinib is an orally bioavailable … pexidartinib which ultimately led to the FDA approval of this agent for the treatment of TGCT as well as ongoing clinical studies utilizing pexidartinib …
Number of citations: 104 www.tandfonline.com
S Monestime, D Lazaridis - Drugs in R&D, 2020 - Springer
… Pexidartinib is an oral … pexidartinib should monitor for liver-related adverse events, which may require treatment interruption, dose reduction, or treatment discontinuation. Pexidartinib …
Number of citations: 43 link.springer.com
R Wesolowski, N Sharma, L Reebel… - … in medical oncology, 2019 - journals.sagepub.com
… the safety of pexidartinib administered at the … pexidartinib in combination with paclitaxel in patients with advanced solid tumors, and determine the pharmacokinetics (PK) of pexidartinib …
Number of citations: 89 journals.sagepub.com
WD Tap, H Gelderblom, E Palmerini, J Desai, S Bauer… - The Lancet, 2019 - thelancet.com
… response system (1:1) to the pexidartinib or placebo group. Individuals in the pexidartinib group received a loading dose of 1000 mg pexidartinib per day orally (400 mg morning; 600 …
Number of citations: 288 www.thelancet.com
N Giustini, NM Bernthal, SV Bukata, AS Singh - Clinical sarcoma research, 2018 - Springer
Background Tenosynovial giant cell tumors (TGCTs) or giant cell tumors of tendon sheath are neoplasms that arise in the synovium. They can be categorized as nodular (localized) or …
Number of citations: 49 link.springer.com
H Gelderblom, AJ Wagner, WD Tap, E Palmerini… - Cancer, 2021 - Wiley Online Library
Background The objective of this study was to report on the long‐term effects of pexidartinib on tenosynovial giant cell tumor (TGCT). Methods This was a pooled analysis …
E Rosenbaum, C Kelly, SP D'Angelo… - The …, 2019 - academic.oup.com
… xenograft mouse models, pexidartinib reduced tumor weight, … We hypothesized that the combination of pexidartinib with … level one with 400 mg of pexidartinib in the morning and 200 mg …
Number of citations: 31 academic.oup.com
JH Lewis, H Gelderblom, M Sande, S Stacchiotti… - The …, 2021 - academic.oup.com
… Pexidartinib is approved in the US for tenosynovial giant cell tumors (TGCTs). Herein, we … the hepatic safety profile of pexidartinib across patients with TGCTs receiving pexidartinib. …
Number of citations: 34 academic.oup.com
W Tap - Future Oncology, 2020 - Future Medicine
… The study showed that pexidartinib is effective in treating people with TGCT because it … pexidartinib had side effects that were mostly mild that went away after treatment with pexidartinib …
Number of citations: 21 www.futuremedicine.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.